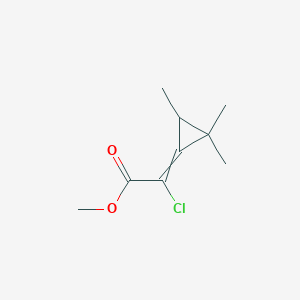
Methyl chloro(2,2,3-trimethylcyclopropylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl chloro(2,2,3-trimethylcyclopropylidene)acetate is an organic compound with the molecular formula C₉H₁₃ClO₂. It is a derivative of cyclopropane, characterized by the presence of a chloro group and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl chloro(2,2,3-trimethylcyclopropylidene)acetate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl chloro(2,2,3-trimethylcyclopropylidene)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, such as amines or alkoxides, under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia can be used under mild heating.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide can be employed, typically under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted cyclopropylidene derivatives.
Ester Hydrolysis: 2,2,3-trimethylcyclopropylideneacetic acid and methanol.
Oxidation: Various oxidized products depending on the specific conditions and reagents used.
Scientific Research Applications
Methyl chloro(2,2,3-trimethylcyclopropylidene)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl chloro(2,2,3-trimethylcyclopropylidene)acetate involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl chloroacetate: Similar in structure but lacks the cyclopropylidene moiety.
Ethyl chloroacetate: An ester with a similar functional group but different alkyl chain.
Methyl 2-chloropropionate: Contains a chloro group and ester functionality but differs in the carbon skeleton.
Uniqueness
Methyl chloro(2,2,3-trimethylcyclopropylidene)acetate is unique due to its cyclopropylidene structure, which imparts distinct reactivity and steric properties
Properties
CAS No. |
89879-16-3 |
|---|---|
Molecular Formula |
C9H13ClO2 |
Molecular Weight |
188.65 g/mol |
IUPAC Name |
methyl 2-chloro-2-(2,2,3-trimethylcyclopropylidene)acetate |
InChI |
InChI=1S/C9H13ClO2/c1-5-6(9(5,2)3)7(10)8(11)12-4/h5H,1-4H3 |
InChI Key |
GLWBYJRROFPAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C(=O)OC)Cl)C1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















